1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine
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Overview
Description
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.277. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Assemblies and Anticancer Activity
- The compound demonstrates significant relevance in the study of supramolecular assemblies, especially in understanding the role of non-covalent interactions like hydrogen bonding and π interactions. The structure and interaction studies offer insights into its potential applications in designing novel molecular assemblies and materials (Andleeb et al., 2021). Furthermore, its derivatives have shown promising anticancer activity, indicating its potential in medicinal chemistry and drug design.
π-Delocalization and Electronic Effects
- Research indicates a significant π-delocalization in the vicinal lone pairs of hydrazines derived from this compound. This phenomenon, along with the investigation of electronic effects in derivatives of 1-(2-nitrophenyl)-1-phenylhydrazine, sheds light on its electronic properties and potential applications in electronic materials and devices (Poisson et al., 2016).
Inhibitive Corrosion Potential
- The compound, along with its derivatives, has been evaluated for inhibitive corrosion properties. This research is crucial in understanding its potential in creating cost-effective and sustainable compounds for corrosion protection, a significant concern in materials science and engineering (Lakbaibia et al., 2021).
Antimicrobial Activity
- Various derivatives of the compound have been synthesized and tested for their antimicrobial properties. The findings indicate pronounced bactericidal activity against specific bacterial strains, suggesting its potential applications in developing new antimicrobial agents (Chernov et al., 2017).
Anticholinesterase Activity
- Certain synthesized compounds containing the 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine moiety have been studied for their ability to inhibit acetylcholinesterase, an enzyme related to Alzheimer's disease. This research offers valuable insights into the potential therapeutic applications of these compounds in neurodegenerative diseases (Figueredo et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMHXXWRBMDFK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.